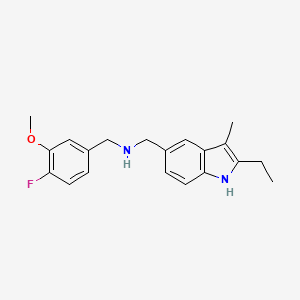
1-(2-ethyl-3-methyl-1H-indol-5-yl)-N-(4-fluoro-3-methoxybenzyl)methanamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(2-ethyl-3-methyl-1H-indol-5-yl)-N-(4-fluoro-3-methoxybenzyl)methanamine, also known as FMEMB, is a novel chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications. FMEMB belongs to the class of indole-based compounds, which have been found to possess a wide range of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.
Mécanisme D'action
The exact mechanism of action of 1-(2-ethyl-3-methyl-1H-indol-5-yl)-N-(4-fluoro-3-methoxybenzyl)methanamine is not yet fully understood. However, it is believed to act by inhibiting the activity of certain enzymes that are involved in cell growth and proliferation. This leads to the induction of apoptosis in cancer cells, while sparing normal cells.
Biochemical and Physiological Effects
This compound has been found to exhibit several biochemical and physiological effects. It has been shown to inhibit the activity of certain enzymes, such as topoisomerase I and II, which are involved in DNA replication and repair. It has also been found to induce oxidative stress and activate certain signaling pathways that are involved in cell death.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using 1-(2-ethyl-3-methyl-1H-indol-5-yl)-N-(4-fluoro-3-methoxybenzyl)methanamine in lab experiments is its potent cytotoxic activity against cancer cells. This makes it a valuable tool for studying the mechanisms of cancer cell death and for developing new cancer therapies. However, one of the limitations of using this compound is its potential toxicity to normal cells. This makes it important to carefully control the dosage and exposure time when using this compound in lab experiments.
Orientations Futures
There are several future directions for research on 1-(2-ethyl-3-methyl-1H-indol-5-yl)-N-(4-fluoro-3-methoxybenzyl)methanamine. One area of interest is in the development of new cancer therapies that are based on this compound. Another area of research is in the study of the biochemical and physiological effects of this compound on normal cells, in order to better understand its potential toxicity. Additionally, further research is needed to fully elucidate the mechanism of action of this compound and to identify any potential drug interactions or side effects.
Méthodes De Synthèse
The synthesis of 1-(2-ethyl-3-methyl-1H-indol-5-yl)-N-(4-fluoro-3-methoxybenzyl)methanamine involves a multi-step process that starts with the reaction of 2-ethyl-3-methylindole with 4-fluoro-3-methoxybenzyl chloride to form the intermediate compound. This intermediate is then reacted with methylamine to produce the final product, this compound. The overall yield of this process is around 50%, which makes it a viable method for the large-scale production of this compound.
Applications De Recherche Scientifique
1-(2-ethyl-3-methyl-1H-indol-5-yl)-N-(4-fluoro-3-methoxybenzyl)methanamine has been the subject of several scientific studies due to its potential therapeutic applications. One of the most promising areas of research is in the field of cancer therapy. This compound has been found to exhibit potent cytotoxic activity against a wide range of cancer cell lines, including breast, lung, and colon cancer cells. It has also been shown to induce apoptosis, or programmed cell death, in cancer cells.
Propriétés
IUPAC Name |
1-(2-ethyl-3-methyl-1H-indol-5-yl)-N-[(4-fluoro-3-methoxyphenyl)methyl]methanamine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23FN2O/c1-4-18-13(2)16-9-14(6-8-19(16)23-18)11-22-12-15-5-7-17(21)20(10-15)24-3/h5-10,22-23H,4,11-12H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GXXPFAWSMMMTSH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(C2=C(N1)C=CC(=C2)CNCC3=CC(=C(C=C3)F)OC)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23FN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[(4,5-diphenyl-1,3-oxazol-2-yl)thio]-N-(4-nitrophenyl)acetamide](/img/structure/B5010951.png)
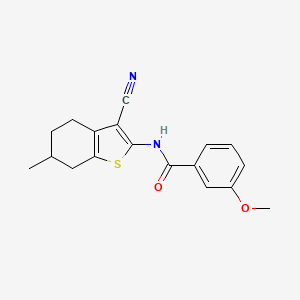
![2-[(4-benzyl-1-piperazinyl)methyl]-N-[(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)methyl]-1,3-oxazole-4-carboxamide](/img/structure/B5010955.png)
![(4aS*,8aR*)-2-{[1-(2-chlorobenzyl)-1H-1,2,3-triazol-4-yl]carbonyl}decahydroisoquinoline](/img/structure/B5010960.png)
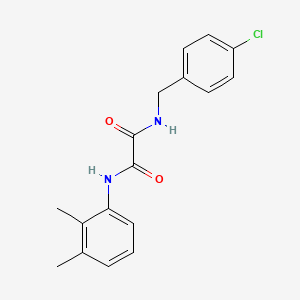
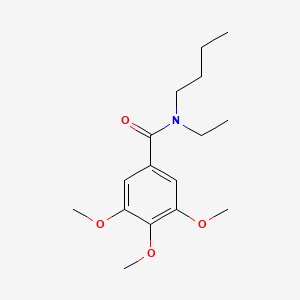
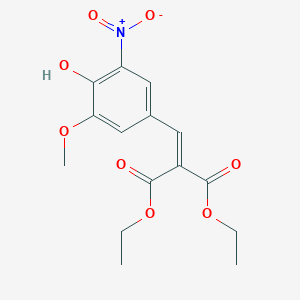
![3-{5-[1-(4-chlorophenyl)cyclobutyl]-1,3,4-oxadiazol-2-yl}-N-[2-(1H-indol-1-yl)ethyl]propanamide](/img/structure/B5011011.png)
![N-[2-(1-cyclohexen-1-yl)ethyl]-N'-(2,3-dimethyl-6-quinoxalinyl)urea](/img/structure/B5011013.png)
methyl]amino}methyl)-4H-chromen-4-one](/img/structure/B5011019.png)
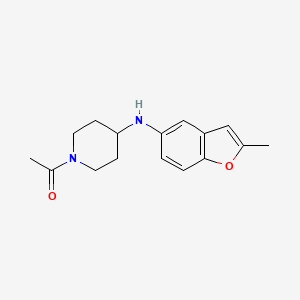
![4-[1-cyano-2-(4-ethoxy-5-isopropyl-2-methylphenyl)vinyl]benzoic acid](/img/structure/B5011024.png)
![N-allyl-N-{[2-(isopropylsulfonyl)-1-(2-phenylethyl)-1H-imidazol-5-yl]methyl}-2-propen-1-amine](/img/structure/B5011031.png)
![{[2-({4-hydroxy-3-[(octadecylamino)carbonyl]-1-naphthyl}oxy)ethyl]thio}acetic acid](/img/structure/B5011033.png)